2-Butyl-4-chloro-5-(1-(3-chlorophenyl)ethoxy)pyridazin-3(2H)-one
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Overview
Description
2-Butyl-4-chloro-5-(1-(3-chlorophenyl)ethoxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-chloro-5-(1-(3-chlorophenyl)ethoxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution reactions: Introduction of the butyl and chloro groups can be done through nucleophilic substitution reactions.
Etherification: The ethoxy group attached to the phenyl ring can be introduced through an etherification reaction using appropriate alkyl halides and phenols.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butyl side chain.
Reduction: Reduction reactions could target the chloro groups or the pyridazinone ring.
Substitution: The chloro groups are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
2-Butyl-4-chloro-5-(1-(3-chlorophenyl)ethoxy)pyridazin-3(2H)-one could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-4-chloro-5-(1-(4-chlorophenyl)ethoxy)pyridazin-3(2H)-one: Similar structure but with a different position of the chloro group on the phenyl ring.
2-Butyl-4-chloro-5-(1-(3-fluorophenyl)ethoxy)pyridazin-3(2H)-one: Fluorine instead of chlorine on the phenyl ring.
Uniqueness
The unique combination of substituents in 2-Butyl-4-chloro-5-(1-(3-chlorophenyl)ethoxy)pyridazin-3(2H)-one may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
CAS No. |
88094-74-0 |
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Molecular Formula |
C16H18Cl2N2O2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-butyl-4-chloro-5-[1-(3-chlorophenyl)ethoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H18Cl2N2O2/c1-3-4-8-20-16(21)15(18)14(10-19-20)22-11(2)12-6-5-7-13(17)9-12/h5-7,9-11H,3-4,8H2,1-2H3 |
InChI Key |
PBDORNLXPRDXOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=C(C=N1)OC(C)C2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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